molecular formula C15H22N2O6 B8169842 (S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate

(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate

Cat. No.: B8169842
M. Wt: 326.34 g/mol
InChI Key: LUAOHPNDGYQEAL-JTQLQIEISA-N
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Description

(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Dioxopyrrolidinyl Moiety: The dioxopyrrolidinyl group is attached through a condensation reaction with a suitable dioxopyrrolidinyl precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate: Lacks the (S)-configuration, which may affect its biological activity.

    tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate: Similar structure but different substituents on the piperidine ring.

Uniqueness

(S)-1-tert-butyl 3-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and dioxopyrrolidinyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) (3S)-piperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-4-5-10(9-16)13(20)23-17-11(18)6-7-12(17)19/h10H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAOHPNDGYQEAL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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